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Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a pivotal regulator of

inflammatory responses, particularly in the context of autoimmune diseases. Comprising a

unique p19 subunit and a p40 subunit shared with IL-12, IL-23 exerts its effects by binding to a

heterodimeric receptor complex and activating downstream signaling cascades. This guide

provides an in-depth technical overview of the IL-23 signaling pathway, with a special focus on

its intricate relationship with the neuroendocrine system. Recent evidence has illuminated a

bidirectional communication between the nervous and immune systems, where neuropeptides

can modulate IL-23 production, and IL-23, in turn, influences inflammatory processes with

systemic neuroendocrine implications. Understanding this crosstalk is paramount for the

development of novel therapeutics targeting a range of chronic inflammatory and autoimmune

conditions.

IL-23 Receptor Binding and Activation
The initiation of IL-23 signaling is contingent upon its binding to a cell surface receptor complex

composed of two subunits: the IL-12 receptor beta 1 (IL-12Rβ1) and the IL-23 receptor (IL-

23R). The p19 subunit of IL-23 primarily interacts with the IL-23R, while the p40 subunit

engages with the IL-12Rβ1. This binding event induces a conformational change in the

receptor complex, leading to the activation of intracellular signaling cascades.
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Quantitative Analysis of IL-23 Receptor Binding
The affinity of IL-23 for its receptor components has been a subject of detailed investigation,

with varying affinities reported depending on the experimental system. Recent studies utilizing

live-cell assays have provided crucial insights into these interactions.

Interacting
Molecules

Method
Reported Affinity
(KD or Ki)

Reference

TAMRA-tagged IL-23

and IL-23R (in the

absence of IL-12Rβ1)

NanoBRET 222.2 ± 71.1 nM [1]

TAMRA-tagged IL-23

and IL-12Rβ1 (in the

absence of IL-23R)

NanoBRET 30.1 ± 5.5 nM [1]

Unlabeled IL-23 and

the IL-23R/IL-12Rβ1

heterodimeric

complex

NanoBRET

Competition Assay
27 pM (Ki) [1]

IL-23 and IL-23R

(extracellular

domains)

Isothermal Titration

Calorimetry (ITC)
44 nM [2]

IL-23 and IL-12Rβ1

(extracellular

domains)

Isothermal Titration

Calorimetry (ITC)
2 µM [2]

Core Signaling Pathways
Upon ligand binding and receptor dimerization, IL-23 triggers the activation of intracellular

signaling pathways, primarily the Janus kinase-signal transducer and activator of transcription

(JAK-STAT) pathway. The non-canonical NF-κB pathway has also been implicated in the

regulation of IL-23 production.

The JAK-STAT Pathway
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The intracellular domains of the IL-23R and IL-12Rβ1 are associated with Janus kinases,

specifically JAK2 and TYK2. The conformational change induced by IL-23 binding brings these

kinases into close proximity, leading to their trans-phosphorylation and activation. Activated

JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-23R,

creating docking sites for STAT proteins, predominantly STAT3 and to a lesser extent, STAT4.

Recruited STAT3 proteins are subsequently phosphorylated by the activated JAKs.

Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to specific

DNA response elements in the promoter regions of target genes, thereby modulating their

transcription. Key target genes of the IL-23-induced STAT3 signaling include those encoding for

pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, as well as the IL-23R itself,

creating a positive feedback loop.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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